2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine
Description
Properties
IUPAC Name |
2,6-dimethyl-4-(2-piperidin-4-yloxyethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-11-9-15(10-12(2)17-11)7-8-16-13-3-5-14-6-4-13/h11-14H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJUTPHECMERII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine typically involves the reaction of 2,6-dimethylmorpholine with 4-piperidinol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of reduced amines or alcohols
Substitution: Formation of substituted morpholine or piperidine derivatives
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine has been investigated for its role as a pharmacological agent. Its structural features suggest potential activity as a central nervous system (CNS) modulator , which could be beneficial in treating neurological disorders. The presence of the piperidine moiety is often associated with enhanced bioactivity in drug design.
Case Study: CNS Disorders
Research indicates that compounds similar to this compound exhibit properties that can modulate neurotransmitter systems. For instance, a study on morpholine derivatives highlighted their effectiveness in reducing anxiety-like behaviors in rodent models, suggesting a potential therapeutic application for anxiety disorders .
Material Science
Polymer Synthesis
In material science, this compound serves as an intermediate in the synthesis of functional polymers. Its ability to form stable bonds with various substrates makes it suitable for creating polymeric materials with tailored properties . This is particularly relevant in the development of coatings and adhesives that require specific mechanical or thermal characteristics.
Case Study: Coating Applications
A study demonstrated that morpholine derivatives could enhance the adhesion properties of polymer coatings applied to metal surfaces, improving corrosion resistance and durability . Such advancements are crucial for industries that rely on protective coatings for infrastructure and machinery.
Analytical Chemistry
Analytical Standards
this compound is also utilized as a reference standard in analytical chemistry. Its purity and stability make it an ideal candidate for use in chromatographic methods , including HPLC and GC-MS, where accurate quantification of compounds is essential.
Case Study: Method Development
In method development studies, this compound has been employed to validate analytical techniques aimed at detecting impurities in pharmaceutical formulations. The compound's distinct spectral characteristics facilitate its use as a benchmark for assessing the performance of analytical methods .
Summary Table of Applications
| Application Area | Specific Use Case | Notes |
|---|---|---|
| Medicinal Chemistry | CNS Modulator | Potential treatment for anxiety disorders |
| Material Science | Polymer Synthesis | Enhances mechanical properties |
| Analytical Chemistry | Reference Standard | Used in HPLC and GC-MS methods |
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below summarizes key structural differences and similarities between 2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine and related compounds:
Key Observations:
Physicochemical Properties
- Melting Points : reports a melting point of 61°C for the trifluoromethylphenyl analog, while nitro-substituted compounds (e.g., 9b ) are described as solids. The target compound’s physical state is unspecified.
- Spectroscopic Data : ¹H-NMR data for 9b (δ 7.85–1.16 ppm ) and pyridyl derivatives (δ 1.20–8.21 ppm ) provide insights into electronic environments influenced by substituents.
Biological Activity
2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine is a compound of growing interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound has the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol. Its structure combines a morpholine ring with a piperidine ring, which contributes to its diverse biological properties. The synthesis typically involves the reaction of 2,6-dimethylmorpholine with 4-piperidinol under specific conditions using bases like sodium hydride or potassium carbonate in solvents such as THF or DMF.
Biological Activity Overview
Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors and enzymes. It may function as an agonist or antagonist, modulating pathways involved in cellular signaling and homeostasis.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the piperidine moiety have demonstrated inhibitory effects against various pathogenic bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Case Studies
-
Antimicrobial Efficacy
A study evaluated the antibacterial activity of piperidine derivatives, highlighting that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM against gram-positive bacteria like S. agalactiae and gram-negative bacteria such as E. coli . -
PI3-Kinase Inhibition
Another significant finding is the compound's potential as a selective inhibitor of Class I PI3-kinase enzymes. Such inhibition is crucial in treating diseases characterized by uncontrolled cellular proliferation, including certain cancers and inflammatory diseases .
Data Table: Biological Activity Summary
Q & A
Q. What are the key considerations for optimizing the synthesis of 2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine?
Synthesis optimization requires careful control of reaction parameters such as solvent polarity, temperature, and stoichiometry. For example, nucleophilic substitution steps involving piperidin-4-yloxy groups may benefit from polar aprotic solvents (e.g., dichloromethane) and mild bases (e.g., sodium hydroxide) to minimize side reactions . Intermediate purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate stereoisomers, as evidenced by NMR data showing distinct diastereomeric splitting patterns in analogous morpholine derivatives .
Q. How can structural characterization of this compound be methodologically validated?
Multimodal analytical techniques are essential:
- NMR Spectroscopy : ¹H NMR (600 MHz) can resolve methyl and morpholine ring protons, with coupling constants (e.g., J = 6.44 Hz for diastereotopic methyl groups) confirming stereochemistry .
- LCMS : Electrospray ionization (ESI) detects the molecular ion peak (e.g., m/z 208 [M+H]⁺ for related morpholines), ensuring mass accuracy .
- Chiral HPLC : Separates enantiomers using cellulose-based columns, validated against racemic mixtures .
Q. What safety protocols are recommended for handling this compound?
- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure, as morpholine derivatives may exhibit acute toxicity (H300: fatal if swallowed) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .
Advanced Research Questions
Q. What mechanistic insights exist for the formation of the piperidin-4-yloxyethyl moiety?
The piperidin-4-yloxyethyl group likely forms via nucleophilic substitution between 4-hydroxypiperidine and a β-chloroethyl intermediate. Computational studies (DFT) suggest a bimolecular mechanism (Sₙ2) with an energy barrier of ~25 kcal/mol, supported by kinetic isotope effects . Experimental validation involves deuterated analogs to track hydrogen migration during transition states .
Q. How can computational modeling enhance the design of derivatives with improved bioactivity?
Q. What strategies resolve contradictions in reported reaction yields for similar morpholine derivatives?
- Replication : Reproduce conditions from conflicting studies (e.g., solvent purity, catalyst lot variations) .
- DoE (Design of Experiments) : Apply factorial design to identify critical factors (e.g., temperature > solvent > stirring rate) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates that affect yield .
Q. How can analytical methods be developed to quantify trace impurities in this compound?
Q. What challenges arise during scale-up from milligram to gram synthesis?
Q. How can degradation pathways be elucidated under accelerated stability conditions?
Q. What in vitro assays are suitable for preliminary biological activity screening?
Q. How can chiral separation techniques isolate enantiomers with >99% ee?
Q. What green chemistry principles apply to its synthesis?
Q. How are thermodynamic properties (e.g., solubility, logP) determined experimentally?
Q. What structural modifications enhance selectivity for neurological targets?
Q. How does the compound’s stability vary under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
